2-p-Tolyl-1H-benzoimidazol-5-ylamine
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Overview
Description
2-p-Tolyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-Tolyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with p-tolualdehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-p-Tolyl-1H-benzoimidazol-5-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-p-Tolyl-1H-benzoimidazol-5-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-p-Tolyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, which can lead to their biological effects. For example, they can inhibit tubulin polymerization, which is essential for cell division, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-benzoimidazol-5-ylamine
- 2-Methyl-1H-benzoimidazol-5-ylamine
- 2-Chloro-1H-benzoimidazol-5-ylamine
Uniqueness
2-p-Tolyl-1H-benzoimidazol-5-ylamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
2-(4-methylphenyl)-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKJCMPALYQWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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